1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid typically involves the reaction of ortho-aminophenol with carboxylic acids in the presence of polyphosphoric acid (PPA) or other dehydrating agents . Another method involves the use of S-methylisothioamide hydroiodides under microwave heating . These methods provide efficient routes to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological receptors, such as enzymes and proteins, leading to various biological effects . The piperidine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid: This compound contains an additional sulfonamide group, which may impart different biological activities.
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: The presence of a chlorine atom in this compound may affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUPZCUXANAJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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